molecular formula C16H24N2O B4402258 N-[4-(2-methyl-1-piperidinyl)phenyl]butanamide

N-[4-(2-methyl-1-piperidinyl)phenyl]butanamide

Cat. No. B4402258
M. Wt: 260.37 g/mol
InChI Key: KXUHPPYHICYAPF-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-1-piperidinyl)phenyl]butanamide, also known as MPHP, is a synthetic compound that belongs to the cathinone class of drugs. It is a designer drug that has gained popularity in recent years due to its stimulating effects. MPHP is a potent psychostimulant and has been found to possess properties similar to other stimulants such as amphetamines and cocaine.

Mechanism of Action

N-[4-(2-methyl-1-piperidinyl)phenyl]butanamide acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in stimulation of the central nervous system, leading to increased alertness, focus, and energy.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, leading to increased metabolism and energy expenditure. It also increases the release of stress hormones such as cortisol and adrenaline, leading to increased arousal and vigilance.

Advantages and Limitations for Lab Experiments

N-[4-(2-methyl-1-piperidinyl)phenyl]butanamide has several advantages for use in lab experiments. It is a potent stimulant that can be used to investigate the effects of increased dopamine and norepinephrine levels in the brain. However, its use is limited by its potential for abuse and addiction, as well as its potential for adverse effects such as cardiovascular complications and psychosis.

Future Directions

There are several future directions for research on N-[4-(2-methyl-1-piperidinyl)phenyl]butanamide. One area of interest is the potential therapeutic applications of this compound for the treatment of ADHD and depression. Another area of interest is the investigation of the long-term effects of this compound on the brain and body, including its potential for addiction and neurotoxicity. Additionally, research could focus on the development of safer and more effective stimulants that target the dopamine and norepinephrine systems.

Scientific Research Applications

N-[4-(2-methyl-1-piperidinyl)phenyl]butanamide has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been found to have a high binding affinity for the dopamine transporter and norepinephrine transporter, leading to increased levels of dopamine and norepinephrine in the brain. This makes this compound a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and depression.

properties

IUPAC Name

N-[4-(2-methylpiperidin-1-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-6-16(19)17-14-8-10-15(11-9-14)18-12-5-4-7-13(18)2/h8-11,13H,3-7,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUHPPYHICYAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCCCC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.